

Application Notes and Protocols for the Dissolution of DCG-IV

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Compound of Interest

Compound Name: DCG-IV

Cat. No.: B120938

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as **DCG-IV**, is a highly potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. It also exhibits agonist activity at NMDA receptors.[1][2] Due to its role as a presynaptic depressant and its neuroprotective effects, **DCG-IV** is a critical tool in neuroscience research for studying synaptic plasticity, excitotoxicity, and potential therapeutic interventions for neurological disorders.[1][3][4] Proper dissolution and preparation of **DCG-IV** are paramount for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of **DCG-IV** solutions for both in vitro and in vivo applications.

Chemical Properties

A summary of the key chemical properties of **DCG-IV** is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₆	[4]
Molecular Weight (M.Wt.)	203.15 g/mol	[4]
Appearance	White to off-white solid	[4]
Purity	≥98% (HPLC)	
CAS Number	147782-19-2	[4]

Note: Always refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis (CoA) for the most accurate calculations when preparing stock solutions.

Solubility Data

DCG-IV is readily soluble in water. The quantitative solubility data is summarized in the table below. For most experimental purposes, water is the recommended solvent for preparing stock solutions.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
Water	100 mM	20.32 mg/mL	
Water	≥ 98.45 mM	≥ 20 mg/mL	[4]

"≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[4]

Experimental Protocols

This protocol describes the preparation of a 100 mM stock solution of **DCG-IV** in water.

Materials:

- **DCG-IV** powder

- Sterile, high-purity water (e.g., Milli-Q® or equivalent)
- Calibrated analytical balance
- Sterile conical tube or vial
- Vortex mixer
- Sterile syringe filters (0.22 µm)
- Sterile pipette tips and pipettor

Procedure:

- **Determine Required Mass:** Calculate the mass of **DCG-IV** powder needed to prepare the desired volume and concentration. For example, to make 1 mL of a 100 mM stock solution (using M.Wt. = 203.15 g/mol):
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{M.Wt. (g/mol)}$
 - $\text{Mass (mg)} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 203.15 \text{ g/mol} \times 1000 \text{ mg/g} = 20.32 \text{ mg}$
- **Weigh DCG-IV:** Carefully weigh the calculated amount of **DCG-IV** powder using an analytical balance and transfer it to a sterile conical tube.
- **Add Solvent:** Add the desired volume of sterile water to the tube containing the **DCG-IV** powder.
- **Dissolve:** Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary, but is typically not required due to its high water solubility.
- **Sterilization:** For cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]
- **Aliquot and Store:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4] Store the aliquots as recommended in Section 5.0.

For animal studies, a more complex vehicle may be required to ensure biocompatibility and appropriate delivery. The following is an example formulation. Researchers should develop and validate a dissolution method appropriate for their specific animal model and administration route.

Example Dosage: 10 mg/kg in a mouse weighing 20 g, with a dosing volume of 100 μ L.

- Required Drug Amount per Animal: $10 \text{ mg/kg} * 0.02 \text{ kg} = 0.2 \text{ mg}$
- Required Working Solution Concentration: $0.2 \text{ mg} / 0.1 \text{ mL} = 2 \text{ mg/mL}$

Materials:

- **DCG-IV** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween® 80
- Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare Mother Liquor: Dissolve the required amount of **DCG-IV** in DMSO to create a concentrated mother liquor. For instance, dissolve 2 mg of **DCG-IV** in 50 μ L of DMSO to achieve a concentration of 40 mg/mL.[3]
- Prepare Final Formulation (Example for 1 mL total volume):
 - Take 50 μ L of the 40 mg/mL **DCG-IV** mother liquor.
 - Add 300 μ L of PEG300. Mix well until the solution is clear.[3]
 - Add 50 μ L of Tween® 80. Mix well until the solution is clear.[3]
 - Add 600 μ L of sterile saline or PBS. Mix well until the solution is clear.[3]

- Final Concentration: This procedure yields a 1 mL working solution with a final **DCG-IV** concentration of 2 mg/mL. The final vehicle composition is 5% DMSO, 30% PEG300, 5% Tween® 80, and 60% Saline/PBS.[3]

Storage and Stability

Proper storage is crucial to maintain the integrity of **DCG-IV**.

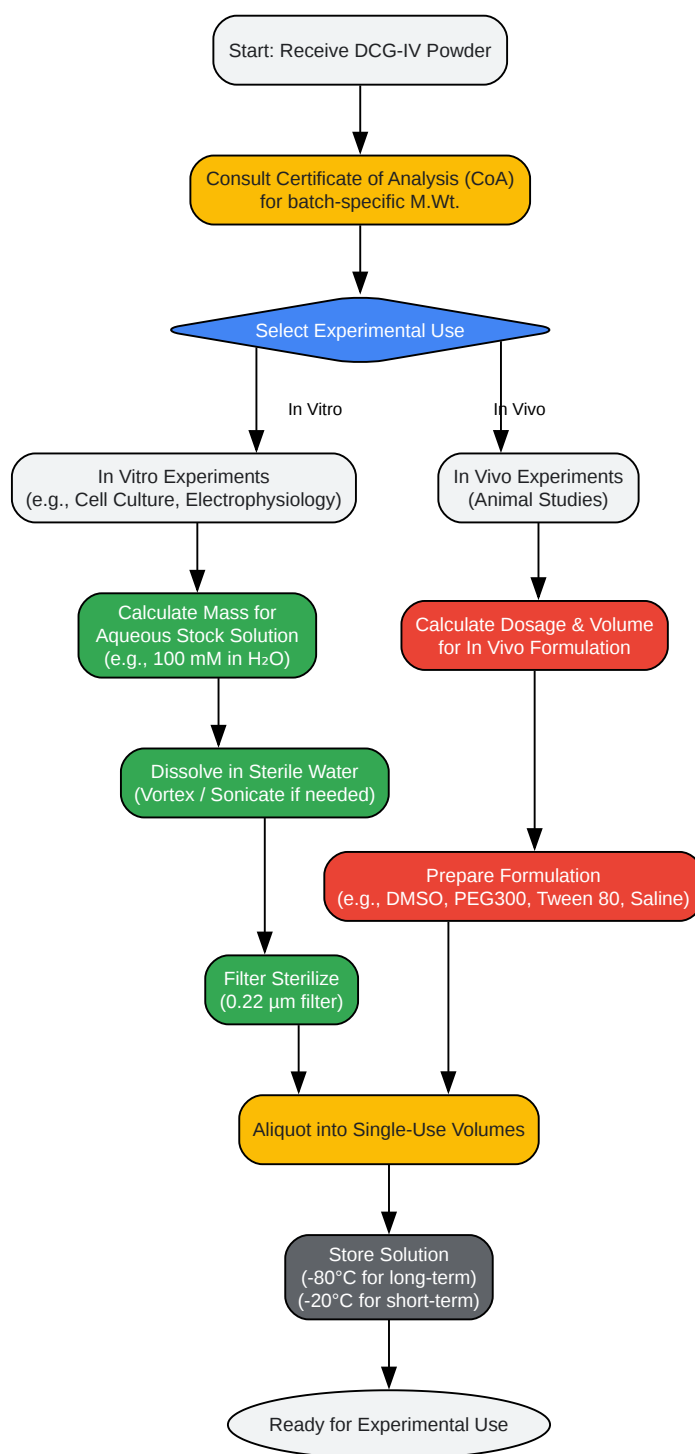
Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[3][4]
In Solvent	-80°C	6 months to 1 year	[3][4]
In Solvent	-20°C	1 month	[4]

Key Recommendations:

- Upon receipt, store the solid compound at -20°C.
- After reconstitution, it is highly recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[4]

Visualized Workflow

The following diagram illustrates the decision-making and experimental workflow for preparing **DCG-IV** solutions.



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